2-Aminomethyl-1-methylazetidine
Overview
Description
2-Aminomethyl-1-methylazetidine is a chemical compound with the molecular formula C_5H_11N_2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of an amino group (-NH_2) attached to the second carbon atom and a methyl group (-CH_3) attached to the first carbon atom of the azetidine ring.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-methylazetidin-2-one with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen with a catalyst.
Nucleophilic Substitution: Another method is the nucleophilic substitution of 1-methylazetidin-2-yl halide with an amine source under suitable conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The choice of reducing agent and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or amides.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen with a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized forms.
Reduction Products: Simpler amines and reduced derivatives.
Substitution Products: Various substituted azetidines and related compounds.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 2-aminomethyl-1-methylazetidine belongs, are known to be used in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain .
Biochemical Pathways
Azetidines are known to be used in the synthesis of polyamines by anionic and cationic ring-opening polymerization .
Result of Action
Azetidines are known for their importance in catalysis, stereoselective synthesis, and medicinal chemistry .
Biochemical Analysis
Molecular Mechanism
At the molecular level, 2-Aminomethyl-1-methylazetidine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, the compound has been shown to participate in the polymerization of azetidine monomers, leading to the formation of polyamines with distinct structures . These polymerization reactions are facilitated by the compound’s ability to undergo ring-opening polymerization, which is influenced by the steric hindrance of the ring-substituent and the monomer used .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, allowing for its long-term use in biochemical experiments . Its degradation products and their impact on cellular function must be carefully monitored to ensure accurate and reliable results. Long-term effects on cellular function observed in in vitro and in vivo studies include alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling pathways and metabolic imbalances . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the polymerization of azetidine monomers, leading to the formation of polyamines with distinct structures . These metabolic pathways are crucial for the synthesis of complex molecules and the regulation of metabolic flux and metabolite levels. The compound’s interactions with enzymes such as Rhodococcus erythropolis AJ270 highlight its role in enantioselective biotransformations and the synthesis of chiral azetidine derivatives.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, influencing its activity and function . The transport and distribution mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and its impact on cellular processes. For instance, the compound’s localization in the cytoplasm or nucleus can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Scientific Research Applications
2-Aminomethyl-1-methylazetidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-Ethylazetidine
2-Ethylazetidine
1-Propylazetidine
2-Propylazetidine
Properties
IUPAC Name |
(1-methylazetidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSTZIIJZBVKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-92-6 | |
Record name | (1-methylazetidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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